去甲氟伏沙明

描述

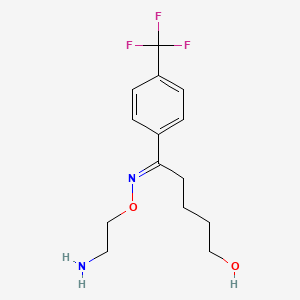

Desmethyl Fluvoxamine is a major metabolite of Fluvoxamine . Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used to treat obsessive-compulsive disorder (OCD) in adults and children at least 8 years old .

Synthesis Analysis

Desmethyl Fluvoxamine is a metabolite of Fluvoxamine, which means it is produced during the metabolism of Fluvoxamine in the body . The exact synthesis process of Desmethyl Fluvoxamine is not detailed in the search results.

Chemical Reactions Analysis

Desmethyl Fluvoxamine is produced as a result of the metabolic processes in the body acting on Fluvoxamine . The exact chemical reactions involved in this process are not detailed in the search results.

科学研究应用

Wastewater Analysis

Desmethyl Fluvoxamine is used in the analysis of wastewater. It is one of the 24 antidepressant drugs and their metabolites that are analyzed in wastewater using a fast and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry method . This is important for understanding the environmental impact of these drugs.

Study of CYP2D6 Gene Polymorphism

Desmethyl Fluvoxamine is used in the study of CYP2D6 gene polymorphism. Researchers investigate the influence of CYP2D6 variants on the catalyzing of fluvoxamine . This is crucial for understanding how genetic differences can affect drug metabolism.

Drug-Drug Interaction Studies

Desmethyl Fluvoxamine is used in drug-drug interaction studies. For instance, researchers study the interaction between fluvoxamine and apatinib . This helps in understanding how different drugs can affect each other’s metabolism and efficacy.

Pharmacokinetic Studies

Desmethyl Fluvoxamine is used in pharmacokinetic studies. By studying its concentration in the body over time, researchers can understand how the body absorbs, distributes, metabolizes, and excretes fluvoxamine .

Environmental Impact Studies

Desmethyl Fluvoxamine is used in environmental impact studies. By measuring its levels in wastewater, researchers can estimate the usage of fluvoxamine in a population and assess its potential environmental impact .

Development of Analytical Methods

Desmethyl Fluvoxamine is used in the development of analytical methods. Its presence in a sample can be used to validate new methods for detecting and quantifying antidepressants in various matrices .

安全和危害

未来方向

属性

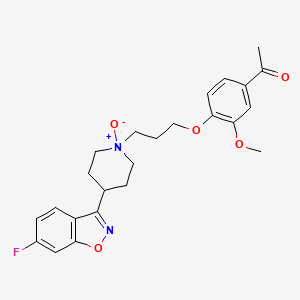

IUPAC Name |

(5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2O2/c15-14(16,17)12-6-4-11(5-7-12)13(3-1-2-9-20)19-21-10-8-18/h4-7,20H,1-3,8-10,18H2/b19-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSLDHTZSDNYEC-CPNJWEJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NOCCN)CCCCO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/OCCN)/CCCCO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172885 | |

| Record name | Fluvoxamino acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluvoxamino Acid | |

CAS RN |

192876-02-1 | |

| Record name | Fluvoxamino acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192876021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvoxamino acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUVOXAMINO ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y308JH639R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does the presence of apatinib, a tyrosine kinase inhibitor, affect the formation of desmethylfluvoxamine in the body?

A1: Research indicates that apatinib can significantly inhibit the formation of desmethylfluvoxamine []. A study using Sprague-Dawley rats demonstrated that co-administration of apatinib with fluvoxamine led to a marked decrease in both the AUC (area under the curve) and Cmax (maximum concentration) of desmethylfluvoxamine in plasma []. This suggests that apatinib interferes with the metabolic pathway responsible for converting fluvoxamine to desmethylfluvoxamine, likely by inhibiting the enzymatic activity of CYP2D6, the primary enzyme involved in this process [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)

![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)